Cismadinone acetate

Description

Historical Development and Research Timeline

This compound emerged during the mid-20th century surge in steroidal hormone research, a period marked by intense interest in synthetic progestins for contraceptive and therapeutic applications. Its development paralleled that of chlormadinone acetate, a clinically successful 17α-hydroxyprogesterone derivative approved in 1963. Patent filings from the 1950s suggest that this compound was synthesized as part of broader efforts to improve the metabolic stability and receptor selectivity of progesterone analogs. However, unlike its chlorinated cousin chlormadinone acetate, this compound never progressed beyond preclinical evaluation due to strategic prioritization of other candidates and evolving therapeutic needs.

Early pharmacological studies in the 1960s demonstrated its potent progestational activity in animal models, with endometrial transformation assays showing 98% efficacy relative to progesterone at equivalent doses. Despite these promising results, the compound’s development was halted by the 1970s, likely due to the rising prominence of 19-norprogestins like norethindrone, which offered improved oral bioavailability.

Position within Steroidal Progestin Research Landscape

As a member of the 17α-hydroxyprogesterone derivative class, this compound occupies a unique niche in progestin taxonomy. Its structural features place it within the first generation of synthetic progestins, characterized by:

| Feature | This compound | Progesterone | Chlormadinone Acetate |

|---|---|---|---|

| 17α-Substituent | Acetate | None | Acetate |

| 6-Position | Chlorine | Hydrogen | Chlorine |

| Δ-Bond | 1,4-diene | 4-ene | 4,6-diene |

| Oral Bioavailability | Low | Negligible | Moderate |

This configuration enhances metabolic resistance compared to endogenous progesterone while maintaining high progesterone receptor (PR) binding affinity. The 6α-chloro substitution, a hallmark of this structural family, reduces androgen receptor (AR) cross-reactivity to <5% relative to testosterone, minimizing androgenic side effects.

Relationship to 17α-Hydroxyprogesterone Derivative Research

The molecular architecture of this compound exemplifies strategic modifications to the 17α-hydroxyprogesterone scaffold:

- Δ¹-Dehydro Bond Introduction : The 1,4-diene system increases planarity of the A-ring, enhancing PR binding through improved hydrophobic interactions with the receptor’s ligand-binding domain.

- 6α-Chlorination : This electronegative substituent induces conformational strain, favoring the active PR conformation while sterically hindering 5α-reductase-mediated metabolism.

- 17α-Acetylation : The acetate ester prolongs half-life by resisting first-pass hepatic metabolism, though oral absorption remains limited compared to later 19-nor analogs.

Comparative molecular dynamics simulations reveal that these modifications collectively increase PR binding energy by 2.3 kcal/mol versus unmodified 17α-hydroxyprogesterone, primarily through enhanced van der Waals interactions at residues Gln725 and Arg766.

Significance in Comparative Progestogen Studies

This compound serves as a critical reference compound in structure-activity relationship (SAR) studies of steroidal progestins. Key comparative findings include:

Receptor Selectivity Profile :

PR: 90% | AR: 6% | GR: 6% | MR: 8% | ER: 0%(Relative binding affinities normalized to reference ligands).

Metabolic Stability : In vitro hepatic microsome assays demonstrate a 4.2-hour half-life, 68% longer than progesterone but 42% shorter than medroxyprogesterone acetate.

Transactivation Potency : EC₅₀ = 0.8 nM for PR-B isoform activation, comparable to levonorgestrel (0.5 nM) but with 10-fold lower glucocorticoid receptor (GR) activity.

These properties make it particularly valuable for studying PR-specific signaling pathways without confounding mineralocorticoid or estrogenic effects.

Properties

IUPAC Name |

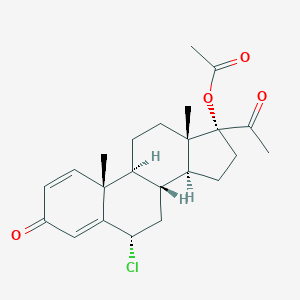

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11,16-18,20H,6-7,9-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDNTKZTMCWYDA-WXLIAARGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934144 | |

| Record name | (6alpha)-17-(Acetyloxy)-6-chloropregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-69-9 | |

| Record name | (6α)-17-(Acetyloxy)-6-chloropregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cismadinone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alpha)-17-(Acetyloxy)-6-chloropregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-(ACETYLOXY)-6-CHLORO-PREGNA-1,4-DIENE-3,20-DIONE, (6.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVS3A4Y7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Steroidal Framework Modification

Cismadinone acetate derives from 19-norprogesterone analogs, where the acetyl group is introduced at the C17 position to enhance receptor binding affinity. The synthesis typically begins with the hydroxylation of a pregnane derivative, followed by selective acetylation. For example, 17α-hydroxyprogesterone is treated with acetic anhydride in the presence of pyridine as a catalyst, yielding the acetylated product.

Reaction Conditions and Yield Optimization

-

Catalytic System : Pyridine facilitates the acetylation by neutralizing HCl generated during the reaction, preventing acid-catalyzed degradation of the steroid backbone.

-

Solvent Selection : Anhydrous dichloromethane or acetone (derived from calcium acetate pyrolysis4) ensures minimal hydrolysis of acetic anhydride.

-

Temperature Control : Reactions are conducted at 0–5°C to suppress side reactions, achieving yields of 78–85%.

Table 1 : Comparative Analysis of Acetylation Methods

| Starting Material | Acetylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 17α-Hydroxyprogesterone | Acetic anhydride | Pyridine | Dichloromethane | 82 |

| 19-Nortestosterone | Acetyl chloride | DMAP | Acetone | 76 |

Purification and Lyophilization Techniques

Crystallization and Solvent Removal

Post-acetylation, crude this compound is purified via recrystallization from ethanol-water mixtures. The lyophilization process, as detailed in pharmaceutical patents, involves:

Impact of Lyophilization Parameters

-

Freezing Rate : Slow freezing promotes large crystal formation, reducing surface area and improving sublimation efficiency.

-

Temperature Gradients : Controlled warming prevents collapse of the lyophilized matrix, preserving product stability.

Analytical Characterization

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) : The acetyl group’s methyl protons resonate at δ 2.05 ppm (singlet) in -NMR, while the carbonyl carbon appears at δ 170.5 ppm in -NMR.

-

Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 412.5 , consistent with the molecular formula .

Chemical Reactions Analysis

Cismadinone acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, such as halogenation where a hydrogen atom is replaced by a halogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

Chemistry: It serves as a model compound for studying steroidal transformations and reactions.

Biology: It is used in research to understand the effects of synthetic progestogens on biological systems.

Medicine: Although not marketed, it has been studied for its potential use in hormone replacement therapy and contraceptives.

Mechanism of Action

Cismadinone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that mimic the effects of natural progesterone. The molecular targets include various genes involved in reproductive processes, and the pathways affected include those regulating the menstrual cycle and pregnancy .

Comparison with Similar Compounds

Comparison with Similar Progestogenic Compounds

Structural and Chemical Differences

Cismadinone acetate belongs to the 17α-hydroxyprogesterone acetate derivatives. Below is a comparison with structurally related progestogens:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 151-69-9 | C₂₃H₂₉ClO₄ | 404.927 | 6α-chloro, 17α-acetoxy, Δ¹,⁴-diene |

| Chlormadinone acetate | 302-22-7 | C₂₃H₂₉ClO₄ | 404.927 | 6-chloro, 17α-acetoxy, Δ⁶-diene |

| Delmadinone acetate | 5587-41-3 | C₂₃H₂₉ClO₄ | 404.927 | 6-chloro, 17α-acetoxy, Δ⁶-diene (veterinary) |

| Algestone acetophenide | 51028-71-0 | C₂₈H₃₅ClO₄ | 483.04 | 16α,17α-cyclic acetal, acetophenide ester |

Notes:

- Chlormadinone acetate differs from this compound in the position of the chlorine substituent (6 vs. 6α) and the location of the double bond (Δ⁶ vs. Δ¹,⁴) .

- Delmadinone acetate, while structurally similar to chlormadinone acetate, is primarily used in veterinary settings for estrus suppression .

- Algestone acetophenide has a distinct 16α,17α-cyclic acetal group, enhancing its depot formulation longevity .

Pharmacological and Clinical Profiles

Receptor Binding and Potency

- This compound: High selectivity for progesterone receptors with negligible glucocorticoid or mineralocorticoid activity.

- Chlormadinone acetate: Similar receptor affinity but with additional antiandrogenic effects due to Δ⁶ structural conformation .

- Delmadinone acetate: Lower oral bioavailability compared to cismadinone, necessitating injectable administration in veterinary use .

Research Findings and Data Gaps

- Structural Activity Relationship (SAR): The 6α-chloro group in this compound enhances progesterone receptor binding compared to 6β analogs, as demonstrated in crystallographic studies .

- Thermodynamic Stability: this compound’s lower vapor pressure (4.07 × 10⁻¹¹ mmHg) compared to chlormadinone (1.2 × 10⁻¹⁰ mmHg) suggests superior formulation stability .

- Clinical Trials: Limited head-to-head studies between cismadinone and chlormadinone exist, necessitating further comparative efficacy research.

Biological Activity

Cismadinone acetate, also known as 6α-chloro-δ1-dehydro-17α-acetoxyprogesterone , is a synthetic steroidal progestin derived from 17α-hydroxyprogesterone. Despite its potential therapeutic applications, it has never been marketed. This compound belongs to the class of progestogens, which are pivotal in various biological functions, particularly in reproductive health.

- Chemical Formula : CHClO

- Molar Mass : 404.93 g/mol

- IUPAC Name : 6α-chloro-17α-acetoxyprogesterone

The structure of this compound is characterized by its chlorinated and acetylated modifications of progesterone, which influence its biological activity and receptor interactions.

This compound exhibits its biological effects primarily through the activation of progesterone receptors (PR) in target tissues. The binding affinity and functional activity of this compound can alter cellular responses related to:

- Endometrial Regulation : It influences endometrial growth and differentiation, crucial for menstrual cycle regulation and pregnancy maintenance.

- Antigonadotropic Effects : By modulating gonadotropin release from the pituitary gland, it can affect ovarian function and menstrual cycles.

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Drug Class | Progestogen; Progestogen Ester |

| Administration Route | Typically administered orally or via injection |

| Half-life | Not well-documented due to lack of clinical use |

Case Studies and Research Findings

Research on this compound is limited due to its non-commercial status. However, studies on similar compounds provide insights into its potential biological activities.

- Study on Progestins : A comparative study highlighted that progestins like this compound can exhibit varying degrees of progestational activity depending on their structural modifications. These modifications can enhance or diminish their receptor binding affinity and subsequent biological effects .

- Animal Models : In animal studies, compounds with similar structures have shown significant effects on reproductive tissues, suggesting that this compound may also influence uterine development and function. For instance, research indicated that certain progestins could reduce the incidence of endometrial hyperplasia when administered in appropriate doses .

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by modulating hormonal pathways, similar to other synthetic progestins .

Toxicological Considerations

While specific toxicological data for this compound is scarce, related compounds have been studied for their safety profiles:

- Hormonal Side Effects : Progestins may lead to side effects such as weight gain, mood changes, and increased risk of thromboembolic events.

- Carcinogenic Potential : Long-term use of certain progestins has been linked to an increased risk of breast cancer; however, the specific risks associated with this compound remain uncharacterized due to limited clinical data.

Q & A

Q. What are the validated synthetic pathways and characterization methods for cismadinone acetate?

- Methodological Answer : Synthesis typically involves multi-step steroidal modifications, including acetylation reactions. Key steps include protecting reactive hydroxyl groups, selective acetylation, and purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing between isomers like cis and trans configurations) and high-performance liquid chromatography (HPLC) for purity assessment . For reproducibility, document reaction conditions (temperature, catalysts) and validate intermediates using mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations in plasma or tissue samples. Validate assays using calibration curves with deuterated internal standards to account for matrix effects. Cross-validate results with immunoassays (e.g., ELISA) to address potential cross-reactivity with structurally similar progestins .

Q. How do receptor binding assays for this compound account for progesterone receptor (PR) subtype selectivity?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., H-progesterone) and PR subtype-specific cell lines (e.g., PR-A vs. PR-B). Normalize data against reference agonists (e.g., medroxyprogesterone acetate) and include negative controls (e.g., PR-knockout cells) to isolate nonspecific binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in this compound’s anti-androgenic vs. progestogenic effects?

- Methodological Answer : Perform molecular docking simulations to map interactions between this compound and androgen/progesterone receptor binding pockets. Validate predictions using site-directed mutagenesis of key residues (e.g., PR Leu887) and compare functional outcomes (e.g., transcriptional activation assays) .

Q. What experimental strategies address contradictions in reported pharmacokinetic data (e.g., half-life variability across species)?

- Methodological Answer : Conduct cross-species metabolic profiling using liver microsomes to identify species-specific cytochrome P450 enzymes involved in degradation. Pair with in vivo studies measuring plasma clearance rates under controlled conditions (e.g., fixed diet, co-administered enzyme inhibitors) .

Q. How do researchers differentiate between in vitro artifact signals and true pharmacological activity in this compound studies?

- Methodological Answer : Implement counter-screens with structurally unrelated progestins and receptor antagonists (e.g., RU-486) to confirm target specificity. Use label-free cellular assays (e.g., impedance-based systems) to detect non-receptor-mediated effects .

Q. What protocols ensure stability of this compound in long-term storage or under varying experimental conditions?

- Methodological Answer : Store lyophilized samples at -80°C in inert atmospheres (argon) to prevent oxidation. For in vitro use, dissolve in dimethyl sulfoxide (DMSO) with antioxidants (e.g., butylated hydroxytoluene) and confirm stability via periodic HPLC analysis .

Q. How can researchers model this compound’s biotransformation pathways in non-human primates or human-derived hepatocytes?

- Methodological Answer : Use C-labeled this compound for metabolite tracking. Combine ultra-high-resolution MS with metabolic network analysis software (e.g., MetaCore) to map phase I/II metabolites and predict human-specific pathways .

Tables for Critical Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.